molecular formula C12H17ClFN B15263367 [(4-Chloro-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

[(4-Chloro-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B15263367
M. Wt: 229.72 g/mol
InChI Key: OMUNVMSGUKVCPE-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methylamine is a secondary amine featuring a substituted benzyl group and a branched alkyl chain. Its structure comprises:

  • Aromatic moiety: A 4-chloro-3-fluorophenyl group, where chlorine and fluorine occupy the para and meta positions, respectively.
  • Alkyl chain: A 2-methylbutan-2-yl (tert-pentyl) group attached to the amine nitrogen.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H17ClFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3

InChI Key

OMUNVMSGUKVCPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for (4-Chloro-3-fluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro-fluorophenyl and amine groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (4-Chloro-3-fluorophenyl)methylamine with four analogs, highlighting structural variations and their implications:

Compound Name Aromatic Substituents Alkyl Chain Molecular Formula Molecular Weight Key Features/Evidence-Based Insights
(4-Chloro-3-fluorophenyl)methylamine (Target) 4-Cl, 3-F 2-methylbutan-2-yl C₁₂H₁₆ClFN 231.71 Dual halogenation may enhance lipophilicity and steric hindrance .
(2,4-Dichlorophenyl)methylamine 2-Cl, 4-Cl 2-methylbutan-2-yl C₁₂H₁₆Cl₂N 248.17 Dichloro substitution increases hydrophobicity; bulk production noted .
(3-Methoxyphenyl)methylamine 3-OCH₃ 2-methylbutan-2-yl C₁₃H₂₁NO 207.31 Methoxy group improves solubility but reduces steric bulk .
(4-Chlorophenyl)methylamine 4-Cl 3-methylbutan-2-yl C₁₂H₁₈ClN 211.73 Altered alkyl chain branching may affect metabolic stability .
1-(4-Fluorophenyl)-3-methylbutan-2-ylamine 4-F (non-benzyl) Methyl + branched chain C₁₂H₁₈FN 195.28 Fluorine substitution and chain branching influence pharmacokinetics .

Structural and Functional Analysis

Halogenation Effects
  • The target compound’s 4-Cl, 3-F substitution pattern introduces both electron-withdrawing effects (modulating aromatic reactivity) and increased lipophilicity compared to non-halogenated analogs. This dual substitution is distinct from dichloro (e.g., (2,4-dichlorophenyl)methylamine ) or mono-methoxy (e.g., (3-methoxyphenyl)methylamine ) derivatives.
  • Lipophilicity : Halogens generally increase logP values, as seen in ’s HPLC-based lipophilicity studies of chloro-substituted phenyl carbamates. The target’s logP is expected to be higher than methoxy analogs but lower than dichloro derivatives.
Alkyl Chain Modifications
  • This contrasts with (4-chlorophenyl)methylamine, where the 3-methylbutan-2-yl chain introduces different branching, possibly altering enzyme binding .
  • Compounds with methyl groups on the amine (e.g., 1-(4-fluorophenyl)-3-methylbutan-2-ylamine ) exhibit reduced steric bulk, which may enhance bioavailability but decrease target specificity.

Biological Activity

(4-Chloro-3-fluorophenyl)methylamine is a chemical compound notable for its unique structure, featuring a chlorinated and fluorinated phenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, making it a candidate for drug development and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClFN
  • Molecular Weight : Approximately 229.72 g/mol
  • Structural Features : The compound contains a phenyl ring substituted with chlorine and fluorine atoms, which may influence its chemical reactivity and biological activity.

Synthesis

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Phenyl Ring : Utilizing chlorinated and fluorinated precursors.
  • Alkylation Reaction : Introducing the branched alkyl chain through nucleophilic substitution.
  • Purification : Employing chromatography techniques to isolate the desired product.

Biological Activity

Research indicates that (4-Chloro-3-fluorophenyl)methylamine exhibits significant biological activity through various mechanisms:

Interaction with Biological Targets

Studies have focused on the binding affinity of this compound to specific receptors and enzymes, which may include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains, including:
    • Staphylococcus aureus
    • Escherichia coli
    The zones of inhibition observed in these studies indicate promising antibacterial activity, although further testing is required to establish efficacy compared to standard antibiotics.
Bacterial StrainZone of Inhibition (mm)Comparison with Standard
Staphylococcus aureus20.5 ± 0.4Lower than Streptomycin (36.6 ± 0.3)
Escherichia coli17.0 ± 0.3Lower than Streptomycin (29.1 ± 0.2)
  • Cytotoxicity Assays : Additional studies are needed to evaluate the cytotoxic effects on human cell lines, which will help assess safety profiles for potential therapeutic use.

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • A study on a structurally related compound demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related therapies .
  • Another investigation highlighted the importance of structural modifications in enhancing biological activity, suggesting that the unique combination of halogen substituents in (4-Chloro-3-fluorophenyl)methylamine could lead to improved pharmacological profiles.

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